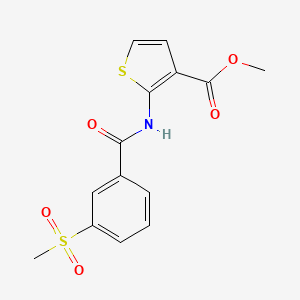

Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 2-[(3-methylsulfonylbenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S2/c1-20-14(17)11-6-7-21-13(11)15-12(16)9-4-3-5-10(8-9)22(2,18)19/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSHLMCFHHPBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 2-bromo-3-thiophenecarboxylate with 3-(methylsulfonyl)benzamide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Aplicaciones Científicas De Investigación

Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate is a thiophene derivative with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

Thiophene derivatives are also recognized for their antimicrobial activities. Research has shown that methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate possesses inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Tyrosinase Inhibition

Another notable application is in the field of dermatology, particularly as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin production, and compounds that inhibit its activity are valuable for treating hyperpigmentation disorders. Studies have shown that methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate displays potent tyrosinase inhibitory activity, making it a candidate for cosmetic formulations aimed at skin lightening.

Organic Electronics

The unique electronic properties of thiophenes make them suitable for applications in organic electronics. Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate can be incorporated into organic photovoltaic devices due to its ability to facilitate charge transport. Research has demonstrated improved efficiency in solar cells when using thiophene-based materials, highlighting their potential in renewable energy technologies.

Polymer Synthesis

In polymer chemistry, thiophene derivatives are often used as building blocks for conducting polymers. The incorporation of methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate into polymer matrices can enhance conductivity and stability, making these materials suitable for various electronic applications, including sensors and transistors.

Data Tables

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with mechanistic studies revealing induction of apoptosis through caspase activation.

Case Study 2: Tyrosinase Inhibition

In a comparative study with known tyrosinase inhibitors, methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate showed superior inhibition compared to kojic acid, suggesting its potential use in skin whitening formulations.

Mecanismo De Acción

The mechanism of action of Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Research Implications

The methylsulfonyl group in the target compound may offer advantages in solubility and target binding over bulkier substituents (e.g., tert-butyl in Compound 3). However, the lack of reported bioactivity data for the target compound limits direct comparisons.

Actividad Biológica

Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including palladium-catalyzed coupling reactions. A notable approach involves the use of methyl sulfone-containing benzo[b]thiophene derivatives, which serve as key intermediates. These derivatives are synthesized via electrophilic cyclization and oxidation methodologies, allowing for the introduction of diverse functionalities that enhance their medicinal properties .

1. Antimicrobial Activity

Recent studies have indicated that methyl sulfone-containing compounds exhibit significant antimicrobial properties. For instance, derivatives of methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

2. Antioxidant Properties

The compound has demonstrated strong antioxidant activity, which is crucial for combating oxidative stress-related diseases. In vitro assays have shown that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .

3. Tyrosinase Inhibition

Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin production. Studies indicate that this compound can significantly reduce melanin synthesis in B16F10 melanoma cells, making it a potential candidate for treating hyperpigmentation disorders. The IC50 values for its analogs suggest that they are more effective than traditional inhibitors like kojic acid .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of methyl sulfone derivatives against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial activity compared to control compounds .

Case Study 2: Tyrosinase Inhibition in Melanoma Cells

In a cellular study involving B16F10 cells, methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate was administered at varying concentrations (0-20 µM). The results indicated a significant reduction in cellular tyrosinase activity, with an IC50 value determined to be 1.12 µM for the most active analog, highlighting its potential as a therapeutic agent for skin disorders related to pigmentation .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate, and what optimization strategies are critical for improving yield and purity?

The synthesis typically involves multi-step organic reactions, including:

- Thiophene Core Formation : Methods like the Gewald reaction or Paal-Knorr synthesis are used to construct the thiophene ring .

- Functional Group Introduction : The 3-(methylsulfonyl)benzamido group is introduced via nucleophilic acyl substitution, where 3-(methylsulfonyl)benzoyl chloride reacts with an amine-functionalized thiophene intermediate .

- Esterification : Methyl esterification at the thiophene-3-carboxylate position is achieved using methanol under acidic or coupling conditions .

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts : Triethylamine (TEA) or DMAP improves acylation yields .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and functional groups (e.g., methylsulfonyl and benzamido resonances) .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350-1150 cm) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity (>98%) .

Q. What are the key considerations in designing in vitro assays to evaluate the compound’s biological activity?

- Solubility : Use DMSO for stock solutions, ensuring final concentrations ≤0.1% to avoid cytotoxicity .

- Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle controls .

- Dose-Response Curves : Test a range (e.g., 0.1–100 µM) to determine IC values .

- Target Selection : Prioritize enzymes with structural homology to targets of analogous compounds (e.g., kinases inhibited by sulfonamide-thiophenes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) to identify variability sources .

- Orthogonal Assays : Validate activity using complementary methods (e.g., enzymatic assays vs. cell-based assays) .

- Structural Confirmation : Re-characterize the compound to rule out batch-to-batch impurities or degradation .

- Data Normalization : Adjust for differences in solvent, pH, or incubation time when comparing studies .

Q. How do structural modifications at specific positions of the thiophene ring influence the compound’s pharmacological profile and target selectivity?

- Substitution at Position 2 : Replacing the methylsulfonylbenzamido group with fluorobenzamido (as in ) reduces kinase inhibition but enhances antimicrobial activity.

- Position 3 Carboxylate : Ethyl ester analogs (e.g., ) show altered solubility and bioavailability.

- Thiophene Ring Methylation : Adding methyl groups (e.g., ) increases steric hindrance, reducing off-target interactions.

Q. Example SAR Table :

| Modification | Biological Impact | Reference |

|---|---|---|

| 3-(Methylsulfonyl)benzamido | Strong kinase inhibition (IC < 1 µM) | |

| 4-Fluorobenzamido | Enhanced antimicrobial activity | |

| Ethyl ester (vs. methyl) | Improved metabolic stability |

Q. What computational modeling approaches are used to predict the reactivity and interaction of this compound with biological targets?

- Docking Studies : Software like AutoDock Vina models binding poses with kinase active sites, leveraging crystallographic data from analogs .

- Molecular Dynamics (MD) : Simulates ligand-protein stability under physiological conditions .

- DFT Calculations : Predicts electronic properties (e.g., charge distribution at the sulfonyl group) to explain nucleophilic reactivity .

- QSAR Models : Relate substituent electronic parameters (Hammett constants) to bioactivity .

Q. What strategies are effective in elucidating the mechanism of action when initial biochemical assays provide ambiguous results?

- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates .

- Kinase Profiling Panels : Screen against 100+ kinases to identify off-target effects .

- X-ray Crystallography : Resolve co-crystal structures with candidate targets (e.g., PDB entries of similar thiophene-enzyme complexes) .

- CRISPR Knockout Models : Validate target dependency by testing activity in gene-edited cell lines .

Q. What are the established protocols for stability testing under various pH and temperature conditions?

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (25°C, 24 hrs), monitor via HPLC .

- Oxidative Stress : Treat with 3% HO, analyze degradation products via LC-MS .

- Thermal Stability : Store solid compound at 40°C/75% RH for 4 weeks; <5% degradation indicates robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.